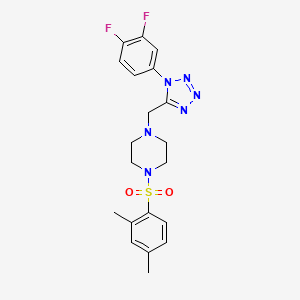

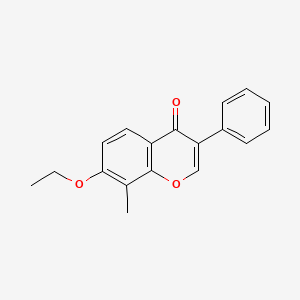

![molecular formula C22H18ClN3OS B2492497 2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034518-48-2](/img/structure/B2492497.png)

2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives generally involves multicomponent reactions, offering a green approach by minimizing steps and utilizing eco-friendly catalysts. For instance, a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide has been reported as an efficient method for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the step economy and reduced environmental impact of such syntheses (Shi et al., 2018).

Molecular Structure Analysis

The crystal structure and molecular geometry of pyrrolopyrimidine derivatives have been extensively studied. Single-crystal X-ray diffraction techniques reveal that these compounds often exhibit planar configurations, contributing to their stability and reactivity. For example, the study of a related thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride compound showed it to form intramolecular hydrogen bonds, demonstrating the importance of molecular geometry in dictating the chemical properties and potential intermolecular interactions of these molecules (Liu et al., 2006).

Chemical Reactions and Properties

Pyrrolopyrimidines undergo various chemical reactions, including cyclocondensation and alkylation, to yield diverse derivatives with different substituents, which can significantly alter their chemical properties. A study reported the facile synthesis of thieno[2,3-d]pyrimidin-4-yl hydrazones as CDK4 inhibitors, highlighting the versatility of pyrrolopyrimidines in chemical modifications and the synthesis of biologically active molecules (Horiuchi et al., 2009).

Physical Properties Analysis

The physical properties of pyrrolopyrimidines, such as melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are influenced by the compound's molecular geometry and the nature of substituents attached to the pyrrolopyrimidine core. Detailed physical characterization provides insights into the stability and reactivity of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of pyrrolo[3,2-d]pyrimidin-4(5H)-ones, including their reactivity towards different reagents and conditions, play a significant role in their potential as pharmaceutical agents. Their capability to undergo diverse chemical reactions makes them suitable candidates for the development of various therapeutic agents. For instance, modifications at specific positions of the pyrrolopyrimidine ring can lead to compounds with significant antimicrobial activity, as shown in a study where linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one were synthesized and evaluated for their antimicrobial properties (Reddy et al., 2010).

Orientations Futures

Mécanisme D'action

Target of Action

Similar thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) .

Mode of Action

It is known that thieno[2,3-d]pyrimidin-4(3h)-ones, in general, exhibit antimycobacterial activity . This suggests that they may interact with key enzymes or proteins in the Mycobacterium tuberculosis to inhibit its growth or survival.

Biochemical Pathways

Given its antimycobacterial activity, it can be inferred that it likely interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to its inhibition .

Result of Action

The result of the action of this compound is the inhibition of Mycobacterium tuberculosis growth . Compounds with similar structures have been found to exhibit very good antimycobacterial activity, with MIC (Minimum Inhibitory Concentration) in the range of 6–8 μM .

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3OS/c23-16-8-6-14(7-9-16)13-28-22-25-19-18(15-4-2-1-3-5-15)12-24-20(19)21(27)26(22)17-10-11-17/h1-9,12,17,24H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONRLUYPIDJQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)

![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)

![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)